molecular formula C14H20N2O4S B14946176 Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate

Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate

Cat. No.: B14946176
M. Wt: 312.39 g/mol
InChI Key: DWIINKFCMOAQOE-UHFFFAOYSA-N
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Description

ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE: is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyclopropylamino group attached to a sulfonyl phenethyl moiety, which is further linked to an ethyl carbamate group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE typically involves the reaction of 4-(cyclopropylamino)sulfonylphenethylamine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Uniqueness: ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group, in particular, contributes to its stability and reactivity .

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

ethyl N-[2-[4-(cyclopropylsulfamoyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)15-10-9-11-3-7-13(8-4-11)21(18,19)16-12-5-6-12/h3-4,7-8,12,16H,2,5-6,9-10H2,1H3,(H,15,17)

InChI Key

DWIINKFCMOAQOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Origin of Product

United States

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